2,4-Dichlorophenacyl thiocyanate
Overview
Description
2,4-Dichlorophenacyl thiocyanate is a useful research compound. Its molecular formula is C9H5Cl2NOS and its molecular weight is 246.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate can be synthesized through the conversion of phenoxymethyl and phenylthiomethyl chlorides into thiocyanates. This process uses potassium thiocyanate in acetone or alcohol and results in compounds with the thiocyanate structure, such as 2: 4-Dichlorophenoxymethyl thiocyanate. This compound is known to undergo isomerization to the isothiocyanate under certain conditions (Barber, Cottrell, & Green, 2007).
Molecular Structure and Vibrational Analysis
- Vibrational spectra and molecular structure analysis of related compounds, such as 1-(adamantan-1-ylcarbonyl)-3-(2,3-dichlorophenyl)thiourea and its isomers, provide insights into the formation of specific intramolecular and intermolecular hydrogen bonds. These bonds significantly influence the vibrational modes and structural stability of the compounds (Saeed, Ashraf, Erben, & Simpson, 2017).
Antimicrobial Activity
- Certain derivatives of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate, such as allylic thiocyanates with halogenated aryl groups, demonstrate moderate-to-high antimicrobial activity against pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains. These findings suggest potential applications in developing new antimicrobial agents (Sá, Ferreira, Lima, dos Santos, Orlandi, & Fernandes, 2014).
Chemical Reactions and Transformations
- The compound reacts with various nucleophiles to produce different derivatives, demonstrating its versatility in organic synthesis. For example, reactions with potassium thiocyanate yield specific thiocyanato derivatives, which show stability and specific hydrolysis properties under various conditions (Flowers, Robinson, Taylor, & Tipping, 1981).
Environmental and Toxicological Studies
- Studies on related compounds like 2,4-dichlorophenol, often present in environmental and wastewater samples, provide insights into the degradation processes and potential environmental impacts of similar compounds. These studies are crucial for understanding the behavior of such chemicals in natural environments and developing effective wastewater treatment methods (Sun & Pignatello, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is known to target plant growth hormones, specifically auxins .
Mode of Action
2,4-d, a structurally similar compound, is known to act as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and translocated to the meristems of the plant .
Biochemical Pathways
The tfda gene, which encodes α-ketoglutarate-dependent dioxygenase, catalyzes the first step of the 2,4-d degradation pathway . This enzyme might play a role in the biochemical pathways affected by 2,4-Dichlorophenacyl thiocyanate.
Pharmacokinetics
The safety data sheet suggests that if inhaled or ingested, the compound should be removed from the body as quickly as possible .
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth and eventual death in susceptible plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the safety data sheet advises against letting the chemical enter drains and recommends storing it in a well-ventilated place .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNFKLKIQXPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559802 | |
Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125488-14-4 | |
Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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